N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 plays a critical role in the signaling pathways of cytokines involved in the immune system, making it an attractive target for the treatment of autoimmune diseases. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines involved in the immune system. By inhibiting JAK3, N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide blocks the activation of T cells and other immune cells, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been shown to reduce inflammation and disease activity in various autoimmune diseases, including rheumatoid arthritis and psoriasis. It has also been shown to improve symptoms and quality of life in patients with these diseases. N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has a favorable safety profile and is generally well-tolerated by patients.
実験室実験の利点と制限
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune signaling pathways. However, its specificity for JAK3 may limit its use in studies of other JAK family members. N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide also has a short half-life, which may require frequent dosing in in vitro and in vivo experiments.
将来の方向性
Future research on N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide may focus on its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Studies may also explore the use of N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide in combination with other therapies to enhance its efficacy and reduce the risk of adverse effects. Additionally, further studies may investigate the role of JAK3 in immune signaling pathways and its potential as a therapeutic target for other diseases.
合成法
The synthesis of N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, starting from the reaction of 4-chlorobenzenesulfonamide with cyclohexylamine to form N-cyclohexyl-4-chlorobenzenesulfonamide. This compound is then reacted with 2,5-dioxo-1-pyrrolidine to yield N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide. The final product is obtained after purification and isolation steps.
科学的研究の応用
N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, N-cyclohexyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has shown efficacy in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have demonstrated its effectiveness in the treatment of rheumatoid arthritis and psoriasis, with significant improvements in disease activity and symptoms.
特性
IUPAC Name |
N-cyclohexyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-15-10-11-16(20)18(15)13-6-8-14(9-7-13)23(21,22)17-12-4-2-1-3-5-12/h6-9,12,17H,1-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQFMTJUOLSGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。